zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride

Description

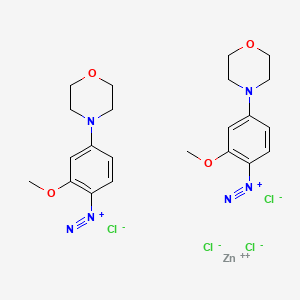

Zinc 2-methoxy-4-morpholin-4-ylbenzenediazonium tetrachloride (CAS 67801-08-5) is a diazonium salt complexed with zinc chloride, characterized by the formula [C₁₁H₁₄N₃O₂]₂·ZnCl₄. This compound features a benzenediazonium core substituted with a methoxy (-OCH₃) group at the 2-position and a morpholino (C₄H₈NO) group at the 4-position . Its IUPAC name reflects its structural components: two diazonium cations coordinated with a tetrachlorozincate anion. The compound exists as a liquid at room temperature and is stored at 2–8°C for stability . It is primarily used in multi-step click chemistry reactions to synthesize azides, leveraging its reactivity in diazo coupling reactions .

Properties

CAS No. |

67801-08-5 |

|---|---|

Molecular Formula |

C11H14ClN3O2 |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzenediazonium;chloride |

InChI |

InChI=1S/C11H14N3O2.ClH/c1-15-11-8-9(2-3-10(11)13-12)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1 |

InChI Key |

MCPCYRWSQKCNSZ-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.[Cl-] |

Other CAS No. |

67801-08-5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride typically involves the diazotization of 2-methoxy-4-(morpholin-4-yl)aniline. The process includes the following steps:

Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.

Industrial production methods may involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted benzene derivatives.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are often used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common reagents and conditions used in these reactions include acidic or basic media, reducing agents like sodium sulfite, and coupling partners like phenols and amines. Major products formed from these reactions include substituted benzene derivatives, azo compounds, and aniline derivatives.

Scientific Research Applications

Scientific Research Applications

Zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a chemical compound utilized across various scientific disciplines, primarily due to its reactivity as a diazonium salt. Its applications span chemistry, biology, medicine, and industry, leveraging its ability to undergo substitution, coupling, and reduction reactions.

Applications

- Chemistry As a reagent in organic synthesis, it facilitates the preparation of diverse aromatic compounds.

- Biology It is used in synthesizing enzyme substrates for leukocyte detection, which is valuable in biological assays and diagnostics. The compound's diazonium group's reactivity is crucial in creating azo compounds, useful in colorimetric assays for biological samples.

- Medicine This compound is used in the creation of diagnostic reagents and test papers for medical applications. Its capacity to form stable complexes with biomolecules enhances its utility in clinical diagnostics.

- Industry It serves in the production of dyes and pigments via azo coupling reactions. Diazonium salts like this compound can couple with phenolic compounds to produce azo dyes, significant in histological staining and biological imaging.

Chemical Reactions

The compound undergoes several chemical reactions due to the diazonium group (-N2+), making it highly reactive in chemical transformations.

- Substitution Reactions The diazonium group can be replaced by nucleophiles like halides, hydroxides, and amines, leading to substituted benzene derivatives.

- Coupling Reactions It participates in azo coupling reactions with phenols and aromatic amines to form azo compounds, often used as dyes.

- Reduction Reactions The diazonium group can be reduced to form the corresponding aniline derivative.

The biological activity of this compound is mainly because of the diazonium group's reactivity, which allows it to undergo substitution and coupling reactions with nucleophiles.

Enzyme Substrates

This compound is used in the synthesis of enzyme substrates for leukocyte detection, beneficial in biological assays, diagnostics, and immunological studies.

Medical Diagnostics

It is involved in developing diagnostic reagents and test papers for medical applications, with its ability to form stable complexes with biomolecules enhancing its use in clinical diagnostics.

Study on Azo Compounds

Diazonium salts, including this compound, can effectively couple with phenolic compounds to produce azo dyes, which are significant in histological staining and biological imaging techniques.

Toxicological Assessment

Toxicological studies have assessed the compound's safety profile, with LD50 values indicating potential toxicity levels. Safety assessments are crucial for its application in biological systems.

Table: Toxicological Assessment

| Endpoint | Value | Species |

|---|---|---|

| LD50 (oral) | 200 mg/kg | Rat |

| LC50 (inhalation) | 0.5 mg/L | Mouse |

Mechanism of Action

The mechanism of action of zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride primarily involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, allowing it to undergo substitution and coupling reactions with various nucleophiles. The formation of azo compounds through coupling reactions involves the interaction of the diazonium group with electron-rich aromatic compounds, leading to the formation of a new nitrogen-nitrogen double bond .

Comparison with Similar Compounds

Comparison with Structurally Related Diazonium Tetrachlorozincates

2.1. Substituent Effects on Stability and Reactivity

Diazonium salts are inherently unstable due to the reactive N₂⁺ group. However, substituents significantly influence stability:

- Electron-donating groups (EDGs), such as methoxy and morpholino in the target compound, stabilize the diazonium ion through resonance and inductive effects, enhancing shelf life .

- Electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), reduce stability. For example, 2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium tetrachlorozincate (CAS 61966-14-1) contains a nitro group, making it less stable and more reactive in dye-forming reactions .

2.2. Solubility and Physical Properties

Substituents also dictate solubility in organic solvents:

- The target compound’s methoxy and morpholino groups confer moderate solubility in polar solvents, though it is typically handled as a liquid .

- 2,5-Dibutoxy-4-morpholinobenzenediazonium tetrachlorozincate (CAS data inferred from ) features longer alkoxy chains (butoxy), enhancing solubility in non-polar solvents like toluene or hexane, useful for applications requiring organic phase reactions .

Data Table: Key Properties of Selected Diazonium Tetrachlorozincates

Biological Activity

Zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride, a diazonium salt, is known for its reactivity and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula: C11H14Cl4N3O2Zn

- Molecular Weight: 255.70 g/mol

- CAS Number: 67801-08-5

- IUPAC Name: 2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride

The biological activity of this compound is primarily attributed to the reactivity of the diazonium group. The diazonium moiety is highly electrophilic, allowing it to undergo various substitution and coupling reactions with nucleophiles. This reactivity is crucial in several biological applications, including:

- Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of substituted aromatic compounds.

- Coupling Reactions: It participates in azo coupling reactions with phenols and aromatic amines, resulting in azo compounds that are often utilized as dyes.

- Reduction Reactions: The compound can be reduced to yield corresponding aniline derivatives.

Enzyme Substrates

This compound has been employed in the synthesis of enzyme substrates for leukocyte detection. This application aids in biological assays and diagnostics, particularly in immunological studies.

Medical Diagnostics

The compound is also involved in developing diagnostic reagents and test papers for medical applications. Its ability to form stable complexes with various biomolecules enhances its utility in clinical diagnostics.

Study on Azo Compounds

A study demonstrated that diazonium salts like this compound can effectively couple with phenolic compounds to produce azo dyes. These dyes are significant in histological staining and biological imaging techniques.

| Study | Findings |

|---|---|

| Azo Coupling Reactions | Effective formation of azo compounds using diazonium salts, enhancing colorimetric assays in biological samples. |

Toxicological Assessment

Toxicological studies have evaluated the safety profile of this compound. The LD50 values indicate its potential toxicity levels, and safety assessments are crucial for its application in biological systems.

| Endpoint | Value | Species |

|---|---|---|

| LD50 (oral) | 200 mg/kg | Rat |

| LC50 (inhalation) | 0.5 mg/L | Mouse |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing and characterizing zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium tetrachloride?

- Methodology : The compound is synthesized as a diazonium salt double salt with zinc chloride (2(C11H14N3O2)·ZnCl4). Key steps include diazotization under controlled temperatures (≤5°C) to avoid premature decomposition and stabilization via zinc chloride complexation. Characterization requires FT-IR for diazonium (-N₂⁺) peak identification (~2200 cm⁻¹), NMR for aromatic proton shifts (δ 6.5–8.0 ppm), and elemental analysis to verify stoichiometry. Thermal stability should be assessed via DSC, noting decomposition at ~131°C .

Q. How can researchers optimize reaction conditions for azide synthesis using this compound in click chemistry?

- Methodology : Use statistical experimental design (e.g., Box-Behnken or factorial design) to evaluate variables like temperature (20–60°C), solvent polarity (acetonitrile vs. DMF), and stoichiometric ratios. Monitor azide yield via HPLC or UV-Vis (λ = 300–400 nm for diazonium intermediates). Evidence suggests higher yields in aprotic solvents due to reduced side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Store at 2–8°C in airtight, light-resistant containers to prevent thermal or photolytic decomposition. Use PPE (gloves, goggles) due to zinc chloride’s corrosive nature. First-aid measures include immediate flushing with water for skin contact and medical consultation for inhalation exposure. Regulatory data indicate no specific transport restrictions, but hazard sheets recommend treating it as a reactive diazonium salt .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this diazonium salt?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as the formation of aryl azides. Software like Gaussian or ORCA can predict transition states and activation energies. Integrate cheminformatics tools (e.g., RDKit) to screen solvent effects or substituent impacts on reaction efficiency, aligning with ICReDD’s feedback-loop approach for experimental-computational synergy .

Q. What strategies resolve contradictions in reported thermal stability data (e.g., decomposition vs. melting points)?

- Methodology : Perform controlled thermogravimetric analysis (TGA) under inert atmospheres to distinguish between melting (endothermic) and decomposition (exothermic) events. Cross-reference DSC data with purity assessments (HPLC ≥95%) to isolate batch-specific variations. Contradictions may arise from residual moisture or impurities in commercial samples, necessitating in-house recrystallization .

Q. How can this compound be integrated into materials science for developing functional polymers or coatings?

- Methodology : Utilize its azide-generating capability for Huisgen cycloaddition (click chemistry) to functionalize polymer backbones. For example, graft morpholine groups onto polyvinyl chloride (PVC) to enhance hydrophilicity. Characterize material properties via tensile testing (mechanical strength) and TGA (thermal resistance). Evidence highlights its role in synthesizing thermally stable azide-modified materials .

Q. What interdisciplinary approaches combine synthetic chemistry and analytical techniques to address structural ambiguities?

- Methodology : Pair X-ray crystallography (for solid-state structure elucidation) with high-resolution mass spectrometry (HRMS) to confirm molecular ions (m/z 647.69). For dynamic behavior in solution, use variable-temperature NMR to detect tautomerism or coordination shifts. This dual approach mitigates discrepancies between theoretical and observed spectral data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s reactivity in aqueous vs. non-aqueous media?

- Analysis : Aqueous reactivity discrepancies may stem from pH-dependent diazonium stability. In acidic conditions (pH <3), the diazonium ion remains intact, enabling azide formation. In neutral/basic media, hydrolysis dominates, producing phenolic byproducts. Validate via controlled pH experiments with kinetic monitoring (UV-Vis at λ = 450 nm for diazonium decay) .

Experimental Design and Optimization

Q. What reactor configurations maximize efficiency in large-scale azide synthesis using this compound?

- Methodology : Use continuous-flow reactors with precise temperature control (±1°C) to minimize exothermic risks. Optimize residence time (1–5 min) and mixing efficiency (Reynolds number >4000) via computational fluid dynamics (CFD) simulations. Compare batch vs. flow yields to identify scalability bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.